3-Hydroxyphénazepam

Vue d'ensemble

Description

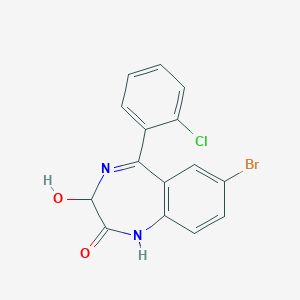

3-Hydroxyphenazepam is a benzodiazepine compound known for its hypnotic, sedative, anxiolytic, and anticonvulsant properties . It is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . This compound is structurally characterized by a benzene ring fused to a seven-membered diazepine ring, with a hydroxyl group at the third position .

Applications De Recherche Scientifique

3-Hydroxyphenazepam has been extensively studied for its pharmacological properties. It is used in research to understand the binding and modulation of the gamma-aminobutyric acid (GABA) receptor, which is crucial for its sedative and anxiolytic effects . Additionally, it is used in forensic toxicology to develop analytical methods for detecting designer benzodiazepines in biological samples .

Mécanisme D'action

Target of Action

3-Hydroxyphenazepam, a benzodiazepine, primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and promote a calming effect.

Mode of Action

3-Hydroxyphenazepam acts as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This means it enhances the effect of the neurotransmitter GABA at this receptor, increasing the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thus leading to an overall decrease in brain activity .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxyphenazepam is the GABAergic system . By enhancing the effect of GABA at the GABA A receptor, 3-Hydroxyphenazepam increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

It is known that it is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . The ratio of the concentration of phenazepam and 3-hydroxyphenazepam in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for 3-hydroxyphenazepam .

Result of Action

The molecular and cellular effects of 3-Hydroxyphenazepam’s action are primarily related to its enhancement of GABAergic neurotransmission. This can lead to a range of effects, including hypnotic, sedative, anxiolytic, and anticonvulsant properties . It’s worth noting that relative to phenazepam, 3-hydroxyphenazepam has diminished myorelaxant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxyphenazepam. For instance, factors such as the individual’s metabolic rate, the presence of other substances, and genetic factors can influence how the drug is metabolized and its overall effect . .

Analyse Biochimique

Biochemical Properties

3-Hydroxyphenazepam, like other benzodiazepines, behaves as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This interaction enhances the effect of GABA, the major inhibitory neurotransmitter in the brain, leading to the sedative and anxiolytic effects of the drug .

Cellular Effects

3-Hydroxyphenazepam’s interaction with the GABA A receptor influences various cellular processes. By enhancing GABAergic inhibition, it can affect neuronal excitability, potentially influencing cell signaling pathways and gene expression related to these processes .

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxyphenazepam involves its binding to the benzodiazepine site of the GABA A receptor . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of 3-Hydroxyphenazepam can change over time in laboratory settings. For instance, the ratio of the concentration of phenazepam and 3-Hydroxyphenazepam in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for 3-Hydroxyphenazepam .

Metabolic Pathways

3-Hydroxyphenazepam is produced through the phase I metabolism of phenazepam, involving hydroxylation . The metabolite then undergoes phase II metabolism and is excreted as a glucuronide .

Transport and Distribution

A study has shown that the kinetics of labeled 3-Hydroxyphenazepam after its intravenous and transdermal administration was studied, revealing a biphasic kinetic of drug distribution in the organism .

Subcellular Localization

The subcellular localization of 3-Hydroxyphenazepam is not well-studied. As a small, lipophilic molecule, it is likely to diffuse freely across cellular membranes. Its site of action, the GABA A receptor, is located in the neuronal cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenazepam typically involves the hydroxylation of phenazepam. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl group at the third position of the diazepine ring .

Industrial Production Methods: Industrial production of 3-Hydroxyphenazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxyphenazepam undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phenazepam.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Phenazepam.

Substitution Products: Various substituted benzodiazepines.

Comparaison Avec Des Composés Similaires

Phenazepam: The parent compound of 3-Hydroxyphenazepam, known for its strong sedative effects.

Cinazepam: A prodrug that metabolizes into 3-Hydroxyphenazepam.

Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Uniqueness: 3-Hydroxyphenazepam is unique due to its specific hydroxylation at the third position, which alters its pharmacokinetic properties compared to phenazepam. This modification results in diminished myorelaxant properties while maintaining its sedative and anxiolytic effects .

Activité Biologique

3-Hydroxyphenazepam is a benzodiazepine derivative that exhibits various pharmacological activities including hypnotic, sedative, anxiolytic , and anticonvulsant effects. It is primarily recognized as an active metabolite of phenazepam and cinazepam, with its biological activity largely attributed to its interaction with the GABA receptor.

- IUPAC Name: 7-bromo-1-(2-chlorophenyl)-5-phenyl-1H-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one

- Molecular Formula: CHBrClNO

- Molar Mass: 365.61 g·mol

- CAS Number: 70030-11-4

3-Hydroxyphenazepam acts as a positive allosteric modulator at the benzodiazepine site of the GABA receptor, enhancing the inhibitory effects of GABA. The effective concentration (EC) for this compound is approximately 10.3 nM , indicating its potency in modulating GABAergic transmission .

Pharmacological Effects

The biological activity of 3-Hydroxyphenazepam can be summarized as follows:

| Activity | Description |

|---|---|

| Hypnotic | Induces sleep and reduces latency to sleep onset. |

| Sedative | Calms agitation and reduces anxiety levels. |

| Anxiolytic | Alleviates symptoms of anxiety and promotes relaxation. |

| Anticonvulsant | Prevents or reduces the severity of seizures. |

Comparative Efficacy

Compared to its parent compound phenazepam, 3-Hydroxyphenazepam shows reduced myorelaxant properties but retains similar anxiolytic and sedative effects . This makes it a subject of interest for therapeutic applications where muscle relaxation is not desired.

Clinical Studies

- Biokinetics Study : A study on the biokinetics of transdermal 3-Hydroxyphenazepam demonstrated that after administering a 5 mg dose of phenazepam, 3-Hydroxyphenazepam was detectable in urine samples but not in plasma, suggesting significant metabolism .

- Post-Mortem Analysis : Research analyzing post-mortem fluids found that 3-Hydroxyphenazepam could be detected alongside phenazepam, indicating its relevance in forensic toxicology .

Toxicological Implications

Due to its psychoactive properties, 3-Hydroxyphenazepam has been implicated in cases of overdose and substance abuse. Its detection in biological matrices highlights the need for careful monitoring in clinical settings.

Propriétés

IUPAC Name |

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJKJUWAZOWXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990281 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70030-11-4 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70030-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.